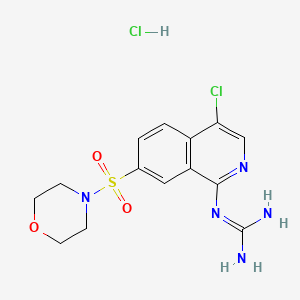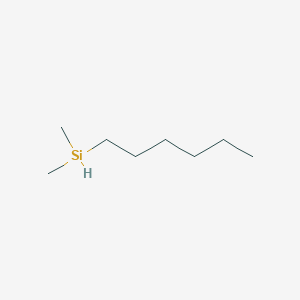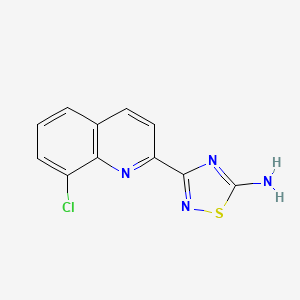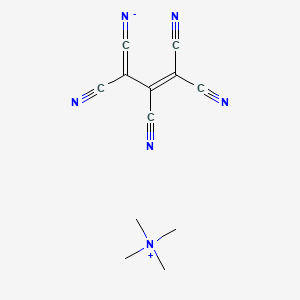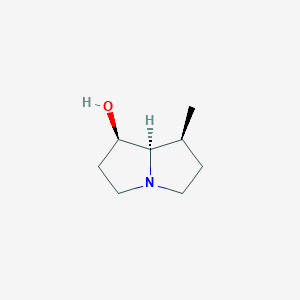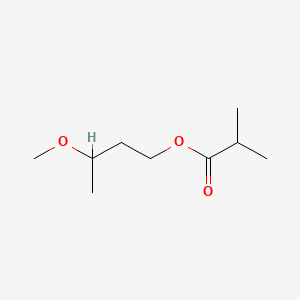
2-Methyl-azabicyclononanol diphenylacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-azabicyclononanol diphenylacetate hydrochloride is a chemical compound with the molecular formula C23H27NO2Cl. It is known for its unique bicyclic structure and is used in various scientific research applications. The compound is characterized by its azabicyclononanol core, which is modified with a methyl group and a diphenylacetate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-azabicyclononanol diphenylacetate hydrochloride typically involves the reaction of 2-methyl-azabicyclononanol with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors. The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-azabicyclononanol diphenylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azabicyclononanol core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azabicyclononanol derivatives.
Applications De Recherche Scientifique
2-Methyl-azabicyclononanol diphenylacetate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 2-Methyl-azabicyclononanol diphenylacetate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to modulate neurotransmitter activity by binding to receptor sites, thereby influencing signal transduction pathways. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-azabicyclononanol acetate
- 2-Methyl-azabicyclononanol benzoate
- 2-Methyl-azabicyclononanol propionate
Uniqueness
2-Methyl-azabicyclononanol diphenylacetate hydrochloride is unique due to its diphenylacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
73855-73-9 |
|---|---|
Formule moléculaire |
C23H28ClNO2 |
Poids moléculaire |
385.9 g/mol |
Nom IUPAC |
(2-methyl-1-azoniabicyclo[3.3.1]nonan-2-yl) 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C23H27NO2.ClH/c1-23(15-14-18-9-8-16-24(23)17-18)26-22(25)21(19-10-4-2-5-11-19)20-12-6-3-7-13-20;/h2-7,10-13,18,21H,8-9,14-17H2,1H3;1H |
Clé InChI |
VLWWDXCLFUADHB-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2CCC[NH+]1C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Carboxy-4-methylpentyl)oxy]-4-methylbenzoic acid](/img/structure/B13760388.png)


